molecular formula C20H25NO6 B7727677 4'-Aminodibenzo-18-crown-6 CAS No. 205873-22-9

4'-Aminodibenzo-18-crown-6

Cat. No.: B7727677
CAS No.: 205873-22-9
M. Wt: 375.4 g/mol
InChI Key: FFYZYAKXQMHVQE-UHFFFAOYSA-N
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Description

4’-Aminodibenzo-18-crown-6 is a cyclic compound known for its ability to coordinate with metal ions. It is a derivative of dibenzo-18-crown-6, where an amino group is attached to one of the benzene rings. This compound is widely used as an ionophore due to its planar oxygen atoms, which provide a strong negative potential barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Aminodibenzo-18-crown-6 can be synthesized through a multi-step process. One common method involves the nitration of dibenzo-18-crown-6 to form 4’-nitrodibenzo-18-crown-6, followed by reduction to yield 4’-aminodibenzo-18-crown-6. The reduction step typically employs reagents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of 4’-aminodibenzo-18-crown-6 often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4’-Aminodibenzo-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Aminodibenzo-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 4’-aminodibenzo-18-crown-6 exerts its effects is through complexation with metal ions. The crown ether cavity, formed by the oxygen atoms, provides a suitable environment for metal ion coordination. The amino group enhances the binding affinity by providing additional sites for interaction. This complexation process is crucial for its applications in ion-selective electrodes and metal ion extraction .

Comparison with Similar Compounds

Uniqueness: 4’-Aminodibenzo-18-crown-6 is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high selectivity and stability, such as ion-selective electrodes and metal ion extraction .

Properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZYAKXQMHVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942778
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205873-22-9, 126531-26-8
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminodibenzo-18-crown-6
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